N-Methyl-DL-alanine

Descripción general

Descripción

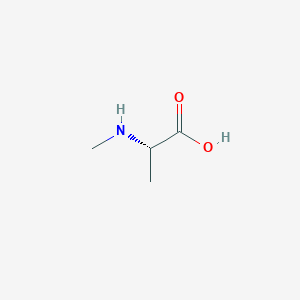

N-Methyl-DL-alanine is an organic compound with the chemical formula C4H9NO2. It is a methyl-substituted derivative of DL-alanine, characterized by a colorless crystalline solid form. This compound exhibits good solubility in water, with a solubility of approximately 50g/100mL. It is acidic and can react with bases to form salts .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Methyl-DL-alanine can be synthesized through various methods, one of which involves the methylation of alanine. This process typically requires the use of methylating agents under controlled conditions to ensure the selective introduction of the methyl group at the amino position .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity. The specific methods and conditions can vary depending on the desired scale and application .

Análisis De Reacciones Químicas

Types of Reactions: N-Methyl-DL-alanine undergoes several types of chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Aplicaciones Científicas De Investigación

Amino Acid Research

N-Methyl-DL-alanine plays a crucial role in the synthesis of peptides and proteins. Its structural similarity to other amino acids allows researchers to study protein structure and function more effectively. By incorporating this compound into peptide sequences, scientists can investigate how modifications affect the stability and activity of proteins, paving the way for advancements in biochemistry and molecular biology .

Neuroscience

In neuropharmacological studies, this compound has been used to explore its effects on neurotransmitter systems. Research indicates that it may influence serotonin metabolism, which is critical for understanding conditions like migraine. A study identified this compound as a potential biomarker for migraines, suggesting that manipulating its levels could aid in treatment strategies . This highlights its importance in studying neurological disorders and developing therapeutic interventions.

Pharmaceutical Development

The pharmaceutical industry has shown increasing interest in this compound due to its ability to enhance the solubility and bioavailability of drugs. The compound's N-methylation improves pharmacokinetic properties, making it a valuable building block for drug formulation. Research has demonstrated that peptides containing N-methylated amino acids exhibit greater stability against proteolytic degradation and improved membrane permeability . This characteristic is essential for developing more effective medications with longer half-lives.

Metabolic Studies

This compound is also utilized in metabolic studies to understand energy metabolism and its implications in various diseases. Its role as a metabolite in pathways related to amino acid metabolism provides insights into metabolic syndrome and related conditions. For instance, studies have shown that alterations in amino acid profiles, including this compound levels, can be indicative of metabolic disorders . This application underscores the compound's significance in clinical research aimed at identifying biomarkers for disease prediction.

Food Industry

In the food industry, this compound is being investigated for its potential as a flavor enhancer or nutritional supplement. Its unique properties may contribute to developing healthier food products by improving taste without adding excessive calories or harmful ingredients. This aspect of this compound could lead to innovations in food technology aimed at enhancing consumer health .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Amino Acid Research | Used as a building block for studying protein structure and function |

| Neuroscience | Investigates effects on neurotransmitter systems; potential biomarker for migraines |

| Pharmaceutical Development | Enhances drug solubility and bioavailability; improves pharmacokinetic properties |

| Metabolic Studies | Explores energy metabolism; identifies biomarkers for metabolic disorders |

| Food Industry | Potential flavor enhancer or nutritional supplement; contributes to healthier food product development |

Case Studies

- Migraine Biomarkers : A study utilizing liquid chromatography coupled with mass spectrometry identified this compound as a specific biomarker for migraines, highlighting its potential role in therapeutic strategies .

- Pharmaceutical Formulation : Research demonstrated that peptides containing N-methylated amino acids showed improved stability against degradation, suggesting that incorporating this compound into drug formulations could enhance their effectiveness .

- Metabolic Profiling : In metabolic syndrome research, alterations in amino acid profiles were linked to disease states, with this compound emerging as a significant marker for understanding metabolic pathways .

Mecanismo De Acción

The mechanism by which N-Methyl-DL-alanine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may participate in amino acid transport mechanisms through trans-stimulation, influencing the transport and metabolism of other amino acids .

Comparación Con Compuestos Similares

N-Methyl-DL-alanine belongs to the class of organic compounds known as alanine and derivatives. Similar compounds include:

- N-Methyl-L-alanine

- N-Ethyl-DL-alanine

- N-Methylglycine (Sarcosine)

- DL-Alanine

Uniqueness: this compound is unique due to its specific methyl substitution at the amino position, which imparts distinct chemical and physical properties compared to its analogues.

Actividad Biológica

N-Methyl-DL-alanine (NMeAla) is a non-proteinogenic amino acid that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and metabolic pathways. This article explores the biological activity of NMeAla, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by the addition of a methyl group to the nitrogen atom of alanine. This modification alters its chemical properties, enhancing lipophilicity and potentially affecting its biological interactions. The synthesis of NMeAla can be achieved through various methods, including enzymatic processes in bacteria like Corynebacterium glutamicum, which have been engineered for efficient production .

Interaction with NMDA Receptors

Research indicates that NMeAla may act as a co-agonist at the N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory function. NMDA receptors play a significant role in excitatory neurotransmission, and compounds that modulate their activity can have profound effects on neurological health. Studies have shown that d-alanine, a related compound, enhances NMDA receptor activity, suggesting that NMeAla may exhibit similar properties .

Potential Role in Migraine

A study identified this compound as a potential biomarker for migraine. The metabolomic profile of individuals suffering from migraines showed decreased levels of several amino acids, including NMeAla. This finding suggests that alterations in amino acid metabolism might be linked to migraine pathophysiology, indicating a possible therapeutic target for managing this condition .

Case Study: NMDA Receptor Modulation

In a controlled study using Caenorhabditis elegans, researchers demonstrated that d-alanine could regulate behavior through NMDA receptor modulation. While direct studies on NMeAla are still limited, the implications of d-alanine's effects suggest that NMeAla may also influence similar pathways in higher organisms .

Study on Migraine Biomarkers

Another significant study utilized liquid chromatography coupled with mass spectrometry to analyze serum samples from migraine patients. The results indicated that this compound levels were significantly altered during migraine episodes compared to healthy controls. This research supports the hypothesis that targeting amino acid pathways could be beneficial in migraine treatment strategies .

Tables Summarizing Key Findings

| Study | Findings | Implications |

|---|---|---|

| Study on NMDA receptors | NMeAla may act as a co-agonist at NMDA receptors | Potential for cognitive enhancement therapies |

| Migraine biomarker study | Decreased levels of NMeAla in migraine patients | Possible target for migraine prevention and treatment |

Propiedades

IUPAC Name |

2-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3(5-2)4(6)7/h3,5H,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFAOVXKHJXLEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902458 | |

| Record name | NoName_1701 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28413-45-8 | |

| Record name | Potassium N-methylalaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the substrate specificity of enzymes that interact with N-Methyl-DL-alanine?

A1: this compound can be oxidized by sarcosine oxidase, an enzyme found in various microorganisms. Research indicates that while sarcosine (N-methylglycine) is the preferred substrate, this enzyme also acts upon this compound, albeit to a lesser extent. [, ] Studies on a sarcosine oxidase of Streptomyces origin revealed that the enzyme had a higher affinity for N-methyl-L-leucine and this compound compared to N-methyl-DL-valine, indicating some degree of substrate selectivity. []

Q2: How does this compound influence the conformation of polypeptides?

A2: When incorporated into polypeptide chains, this compound can significantly impact polymer structure. Research shows that poly(this compound) can undergo conformational transitions in the presence of trifluoroacetic acid (TFA). [] This transition involves a shift from an ordered helical structure with trans amide bonds to a disrupted structure exhibiting both cis and trans amide conformations along the polypeptide backbone. []

Q3: Are there any known instances where this compound impacts enzymatic activity in biological systems?

A3: Yes, studies on the isolated perfused rat pancreas have shown that this compound can selectively stimulate the cellular efflux of 2-methylaminoisobutyric acid (MeAIB), a non-metabolized analog of system A amino acid transport. [] This suggests that this compound may interact with specific amino acid transporter systems, potentially influencing the transport and availability of other amino acids within pancreatic cells. []

Q4: Can you elaborate on the metabolic implications of this compound observed in animal models?

A4: Research using a piglet model of enterotoxigenic Escherichia coli infection demonstrated a decreased serum level of this compound in diarrheal piglets compared to healthy controls. [] This suggests a potential disruption in amino acid metabolism pathways during infection. Interestingly, recovered piglets showed a restoration of this compound levels, highlighting its potential relevance in the recovery process. [] Further research is needed to elucidate the precise metabolic pathways involved.

Q5: Has this compound been investigated as a potential biomarker for any specific conditions?

A5: While not yet a widely established biomarker, alterations in this compound levels have been observed in specific disease models. For instance, a study utilizing gas chromatography-mass spectrometry to analyze plasma metabolomics in a septic rat model found significantly reduced plasma levels of this compound compared to sham controls. [] This finding suggests a potential role for this amino acid derivative in the metabolic dysregulation associated with sepsis.

Q6: What analytical techniques are commonly employed for the detection and quantification of this compound?

A6: Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique widely used for identifying and quantifying this compound in complex biological samples, such as plasma. [] This method allows for the separation and precise measurement of this compound levels, contributing to a better understanding of its metabolic significance in both health and disease states.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.